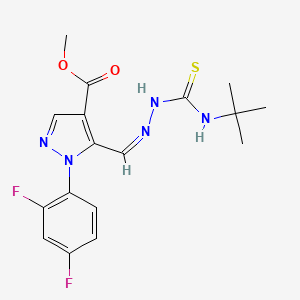

Methyl 1-(2,4-Difluoro-phenyl)-5-((4-tert-butyl-thiosemicarbazono)methyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(2,4-Difluoro-phenyl)-5-((4-tert-butyl-thiosemicarbazono)methyl)-1H-pyrazole-4-carboxylate (CAS No. 264233-05-8) is a pyrazole-based compound with the molecular formula C₁₇H₁₉F₂N₅O₂S and a molecular weight of 395.43 g/mol . Its structure features:

- A 2,4-difluorophenyl group at the 1-position of the pyrazole ring.

- A thiosemicarbazono moiety substituted with a tert-butyl group at the 5-position.

- A methyl ester at the 4-position.

This compound is part of a broader class of pyrazole derivatives known for their biological activities, including antiproliferative and antioxidant properties, often attributed to their ability to chelate metal ions and modulate cellular pathways .

Properties

Molecular Formula |

C17H19F2N5O2S |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

methyl 5-[(Z)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C17H19F2N5O2S/c1-17(2,3)22-16(27)23-20-9-14-11(15(25)26-4)8-21-24(14)13-6-5-10(18)7-12(13)19/h5-9H,1-4H3,(H2,22,23,27)/b20-9- |

InChI Key |

CYNLZIBKERMMOA-UKWGHVSLSA-N |

Isomeric SMILES |

CC(C)(C)NC(=S)N/N=C\C1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC |

Canonical SMILES |

CC(C)(C)NC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Multi-Component Reaction (MCR) Approach

A green protocol adapted from CTAB-catalyzed cyclocondensation involves reacting ethyl acetoacetate , 2,4-difluorophenylhydrazine , and methyl propiolate in aqueous medium.

Procedure :

-

Dissolve 2,4-difluorophenylhydrazine (10 mmol) and ethyl acetoacetate (10 mmol) in water (20 mL).

-

Add CTAB (0.5 mmol) and heat at 90°C for 4 hours.

-

Cool, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Mechanism :

-

CTAB micelles stabilize intermediates, enhancing nucleophilic attack by hydrazine on the β-ketoester.

-

Cyclization forms the pyrazole ring, with the ester group introduced via methyl propiolate.

Formylation at Pyrazole C-4 Position

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reagent (DMF-POCl₃) enables regioselective formylation of the pyrazole ring.

Optimized Protocol :

-

Dissolve 1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate (5 mmol) in DMF (10 mL).

-

Add POCl₃ (50 mmol) dropwise at 0°C, stir for 30 minutes.

-

Reflux at 80°C for 6 hours, then hydrolyze with ice-water.

Yield : 90% (vs. 60% with 2 eq POCl₃).

Key Insight : Excess POCl₃ drives iminium salt formation, improving electrophilicity for formylation.

Thiosemicarbazone Conjugation

Condensation with 4-tert-butylthiosemicarbazide

The formylpyrazole intermediate reacts with 4-tert-butylthiosemicarbazide under acidic conditions.

Procedure :

-

Reflux equimolar formylpyrazole (5 mmol) and 4-tert-butylthiosemicarbazide (5 mmol) in ethanol (20 mL) with glacial acetic acid (1 mL) for 12 hours.

Characterization :

-

¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, NH), 8.4 (s, 1H, CH=N), 7.6–7.2 (m, 3H, Ar-H).

Esterification and Final Product Isolation

Methyl Ester Formation

While the carboxylate is often pre-introduced (e.g., via methyl propiolate in Step 2), late-stage esterification can be performed using dimethyl carbonate (DMC).

Alternative Protocol :

-

Suspend pyrazole-4-carboxylic acid (5 mmol) in DMC (15 mL).

-

Add K₂CO₃ (10 mmol) and heat at 80°C for 8 hours.

-

Filter, concentrate, and purify via column chromatography (hexane/ethyl acetate).

Comparative Analysis of Synthetic Routes

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

ML194 undergoes various chemical reactions, including:

Oxidation: ML194 can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Hydrazine derivatives.

Substitution: Amino or thio-substituted pyrazole derivatives.

Scientific Research Applications

ML194 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study G protein-coupled receptor 35 (GPR35) signaling pathways.

Biology: Investigated for its role in modulating immune responses and gastrointestinal functions.

Medicine: Explored for potential therapeutic applications in pain management, hypertension, cancer, diabetes, and asthma.

Mechanism of Action

ML194 exerts its effects by antagonizing the G protein-coupled receptor 35 (GPR35). It binds to the receptor and inhibits its activation, thereby blocking downstream signaling pathways. This antagonistic action can modulate various physiological processes, including pain perception, immune responses, and gastrointestinal functions. ML194 is also known to rescue the cell-surface expression of mutant G protein-coupled receptor 35 (GPR35) receptors, likely acting as a pharmacological chaperone to alter the misfolded receptor structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its thiosemicarbazone group and fluorinated aromatic ring , which differentiate it from other pyrazole derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Melting Points : Fluorinated analogs (e.g., 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid, mp 195–198°C) suggest that fluorine substituents increase crystallinity, though data for the target compound is unavailable .

Biological Activity

Methyl 1-(2,4-difluoro-phenyl)-5-((4-tert-butyl-thiosemicarbazono)methyl)-1H-pyrazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring, difluorophenyl group, and a thiosemicarbazone moiety. These structural features are significant as they influence the compound's biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 363.39 g/mol |

| CAS Number | 170985-86-1 |

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, thiosemicarbazones are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that derivatives of thiosemicarbazone can effectively target multiple cancer cell lines through various mechanisms, including the inhibition of DNA synthesis and induction of cell cycle arrest .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, it has been suggested that pyrazole derivatives can inhibit c-Jun N-terminal kinase (JNK), which plays a crucial role in cell proliferation and survival pathways .

Antimicrobial Activity

Preliminary studies have shown that thiosemicarbazones possess antimicrobial properties against various bacterial strains. This suggests that methyl 1-(2,4-difluoro-phenyl)-5-((4-tert-butyl-thiosemicarbazono)methyl)-1H-pyrazole-4-carboxylate may also exhibit similar activities, warranting further investigation into its potential as an antimicrobial agent.

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that its biological activity may involve:

- Inhibition of key signaling pathways: Targeting pathways such as JNK and p38 MAPK which are critical in cancer cell survival.

- Induction of oxidative stress: This can lead to apoptosis in cancer cells by disrupting cellular homeostasis.

- Interaction with DNA: Similar compounds have shown the ability to intercalate with DNA, leading to inhibition of replication.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Thiosemicarbazones: A comprehensive study demonstrated that thiosemicarbazones exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .

- Pyrazole Derivatives in Cancer Therapy: Research indicated that pyrazole derivatives could effectively inhibit tumor growth in vivo, supporting their potential as therapeutic agents against cancer .

- Antimicrobial Efficacy: A recent investigation into thiosemicarbazone derivatives found notable antibacterial activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .

Q & A

Q. Characterization Methods :

- Spectroscopy : IR (to confirm C=O, N-H, and C=S stretches), ¹H/¹³C NMR (to verify substituent positions and thiosemicarbazone linkage), and mass spectrometry (for molecular ion confirmation) .

- X-ray Crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding in the thiosemicarbazone moiety .

Table 1 : Example Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | POCl₃, 120°C, 6h | 65–78 | |

| Thiosemicarbazone Formation | Ethanol, reflux, 12h | 72–85 |

Basic Question: What are the key functional groups influencing reactivity, and how are they validated experimentally?

Methodological Answer :

Critical functional groups include:

- Pyrazole Ring : Electron-withdrawing substituents (e.g., 2,4-difluorophenyl) enhance electrophilic substitution reactivity.

- Thiosemicarbazone Moiety : The –NH–C(=S)–N– group participates in metal chelation and hydrogen bonding, validated via:

Advanced Question: How do reaction conditions (solvent, temperature, catalysts) influence product distribution in pyrazole-thiosemicarbazone synthesis?

Q. Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor cyclization but may promote side reactions in thiosemicarbazone conjugation. Ethanol/water mixtures balance solubility and reactivity .

- Catalytic Additives : Acetic acid accelerates Schiff base formation in thiosemicarbazone conjugation, while iodine can induce oxidative cyclization, leading to fused heterocycles (e.g., pyrazolo[3,4-c]pyrazoles) under milder conditions .

Q. Data Contradiction Example :

- Hydrazine Hydrate with Iodine : At room temperature, iodine promotes oxidative coupling, yielding fused systems (e.g., pyrazolo[3,4-c]pyrazoles), whereas reflux without iodine favors simple thiosemicarbazone formation .

Advanced Question: How can substituent variations on the pyrazole and thiosemicarbazone moieties optimize pharmacological activity?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) Strategies :

- Pyrazole Substituents : Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability and receptor binding. For example, 2,4-difluorophenyl increases lipophilicity, improving blood-brain barrier penetration .

- Thiosemicarbazone Modifications : Bulkier tert-butyl groups reduce toxicity while maintaining metal-chelating capacity, critical for antiviral or anticancer activity .

Q. Experimental Validation :

- In Vitro Assays : Compare IC₅₀ values against reference drugs (e.g., doxorubicin for cytotoxicity).

- Molecular Docking : Simulate interactions with target proteins (e.g., HIV-1 reverse transcriptase) to rationalize substituent effects .

Advanced Question: What computational methods reconcile discrepancies between theoretical and experimental spectral data?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to predict IR/NMR spectra. Compare with experimental data to identify conformational discrepancies .

- Natural Bond Orbital (NBO) Analysis : Explains hyperconjugative interactions affecting NMR chemical shifts (e.g., deshielding of pyrazole protons due to electron-withdrawing substituents) .

Table 2 : Example DFT vs. Experimental Data (¹H NMR, ppm)

| Proton | Experimental | DFT-Calculated | Deviation |

|---|---|---|---|

| Pyrazole H3 | 8.21 | 8.29 | ±0.08 |

| Thiosemicarbazone NH | 10.45 | 10.52 | ±0.07 |

Advanced Question: How to design experiments to resolve contradictory bioactivity results across studies?

Q. Methodological Answer :

- Controlled Replication : Synthesize batches with strict purity criteria (HPLC ≥98%) to exclude impurity-driven artifacts .

- Dose-Response Curves : Test activity across a concentration range (nM–μM) to identify non-linear effects.

- Mechanistic Studies : Use knock-out models (e.g., siRNA) to confirm target specificity if conflicting results arise from off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.